N-cyclopropylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-8(6-9-5-1)10-7-3-4-7/h1-2,5-7,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVZXZUZATLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309412 | |
| Record name | N-Cyclopropyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348579-20-4 | |
| Record name | N-Cyclopropyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348579-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for N Cyclopropylpyridin 3 Amine
Historical Context of Amine Synthesis Relevant to N-cyclopropylpyridin-3-amine Scaffolds
The journey to modern synthetic methods for compounds like this compound is paved with foundational discoveries in C-N bond formation. Historically, the synthesis of arylamines was often challenging, relying on harsh reaction conditions and limited by substrate scope. Early methods, such as nucleophilic aromatic substitution (SNAr), were generally restricted to electron-deficient aromatic systems.
A significant leap forward came with the development of copper-mediated cross-coupling reactions. The Ullmann condensation, first reported in the early 20th century, provided a means to form C-N bonds by reacting an aryl halide with an amine in the presence of copper. chemrxiv.org While a landmark discovery, traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. chemrxiv.org
The latter half of the 20th century witnessed the rise of palladium catalysis, which revolutionized C-N bond formation. The Buchwald-Hartwig amination, emerging in the 1990s, became a cornerstone of modern organic synthesis. organic-chemistry.org This powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine offered a milder and more general route to a vast array of arylamines, surmounting many of the limitations of previous methods. organic-chemistry.org These seminal discoveries in cross-coupling chemistry have laid the essential groundwork for the efficient synthesis of this compound and its analogues.
Direct Alkylation Approaches for N-Cyclopropylation of Pyridin-3-amine
Direct alkylation methods offer a straightforward approach to the synthesis of this compound by forming the N-cyclopropyl bond through the reaction of pyridin-3-amine with a cyclopropyl (B3062369) electrophile.
SN2 Reaction Pathways with Cyclopropyl Halides
The direct N-alkylation of pyridin-3-amine with a cyclopropyl halide, such as cyclopropyl bromide or iodide, via a bimolecular nucleophilic substitution (SN2) reaction represents a classical approach. This method involves the nucleophilic attack of the amino group of pyridin-3-amine on the electrophilic carbon of the cyclopropyl halide.
A base is typically required to deprotonate the resulting ammonium salt and regenerate the neutral this compound product. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) often being employed to facilitate the reaction.
However, this method can be challenging. The inherent ring strain of the cyclopropyl group can make the corresponding halides less reactive in SN2 reactions compared to their acyclic counterparts. Furthermore, over-alkylation to form the dicyclopropylated product can be a competing side reaction. Careful control of stoichiometry and reaction conditions is therefore essential to favor the desired mono-cyclopropylation.
| Cyclopropyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopropyl bromide | K₂CO₃ | DMF | 80-100 | Moderate |
| Cyclopropyl iodide | Cs₂CO₃ | ACN | Reflux | Moderate to Good |
| Cyclopropyl bromide | NaH | THF | RT to 60 | Variable |
Reductive Amination Strategies Involving Cyclopropyl Ketones/Aldehydes and Pyridin-3-amine Precursors
Reductive amination provides an alternative pathway for the direct N-cyclopropylation of pyridin-3-amine. This two-step, one-pot process involves the initial reaction of pyridin-3-amine with cyclopropanone or a related cyclopropyl carbonyl compound to form an intermediate imine or enamine. This intermediate is then reduced in situ to yield the final this compound product.
A variety of reducing agents can be employed for the reduction step. Mild hydride reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are selective for the iminium ion over the starting carbonyl compound. The reaction is typically carried out in an acidic to neutral medium to facilitate imine formation.
This methodology offers the advantage of using readily available starting materials and generally proceeds under mild conditions. The choice of reducing agent and the control of pH are critical for optimizing the reaction and minimizing side products.
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Yield (%) |
|---|---|---|---|---|
| Cyclopropanone | NaBH₃CN | Methanol | Acetic Acid | Good |
| Cyclopropanecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | None | Good to Excellent |
| Cyclopropyl methyl ketone | H₂/Pd/C | Ethanol | - | Moderate |
Cross-Coupling Methodologies for Pyridine-Cyclopropyl Linkage at Nitrogen
Modern cross-coupling reactions have become the methods of choice for the synthesis of this compound, offering high efficiency, broad functional group tolerance, and mild reaction conditions. These reactions typically involve the coupling of a pyridine (B92270) derivative with a cyclopropylamine (B47189) source or vice versa.
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination has been successfully adapted for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction can be performed in two principal ways: the reaction of a halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with cyclopropylamine, or the reaction of pyridin-3-amine with a cyclopropyl halide. The former is more common and generally more efficient.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. A variety of palladium sources, such as Pd₂(dba)₃ or Pd(OAc)₂, can be used. The selection of the ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, have proven to be particularly effective in facilitating the coupling of primary amines like cyclopropylamine. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and facilitate the catalytic cycle.
| Pyridine Substrate | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3-Bromopyridine | Cyclopropylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Excellent |
| 3-Chloropyridine | Cyclopropylamine | Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 110 | Good |
| 3-Iodopyridine | Cyclopropylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | Good |
Ullmann-Type Amination Protocols
The Ullmann condensation, a copper-catalyzed N-arylation reaction, provides a valuable alternative to palladium-catalyzed methods for the synthesis of this compound. chemrxiv.org This reaction typically involves the coupling of a halopyridine with cyclopropylamine in the presence of a copper catalyst and a base.
While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols have been developed that proceed under milder conditions. These improved methods often utilize a copper(I) salt, such as CuI, as the catalyst, in combination with a ligand to facilitate the coupling. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in promoting these reactions. A suitable base, such as K₂CO₃ or K₃PO₄, is also required.
The Ullmann-type amination offers the advantage of using a more economical and earth-abundant metal catalyst compared to palladium. This methodology is particularly useful for large-scale syntheses where cost is a significant factor.
| Pyridine Substrate | Amine | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3-Iodopyridine | Cyclopropylamine | CuI | DMEDA | K₂CO₃ | Dioxane | 110 | Good |
| 3-Bromopyridine | Cyclopropylamine | Cu₂O | Proline | K₃PO₄ | DMSO | 120 | Moderate to Good |
| 3-Chloropyridine | Cyclopropylamine | CuI | Phenanthroline | Cs₂CO₃ | DMF | 130 | Moderate |
Cyclopropanation Reactions on N-Vinyl Pyridine Precursors
The synthesis of this compound via the cyclopropanation of an N-vinyl pyridine precursor, specifically N-vinylpyridin-3-amine, is a theoretically plausible but not widely documented pathway. This approach would involve the initial formation of N-vinylpyridin-3-amine, followed by the addition of a carbene or carbenoid to the vinyl group to form the cyclopropane (B1198618) ring.
The synthesis of N-vinylpyridines has been described, for instance, through the condensation of the corresponding methylpyridine with formaldehyde, followed by dehydration wikipedia.org. However, the generation and subsequent cyclopropanation of N-vinylpyridin-3-amine to yield the target compound is not a commonly reported method in the reviewed literature. Challenges in this approach could include the stability of the N-vinyl pyridine precursor and controlling the regioselectivity of the cyclopropanation reaction.
Rearrangement Reactions Leading to the this compound Skeleton
The formation of the this compound skeleton through rearrangement reactions is another synthetic avenue that, while mechanistically conceivable, lacks specific documented examples in the scientific literature for this particular compound.
One potential, though unconfirmed, rearrangement strategy could involve the generation of a cyclopropyl-substituted nitrenium ion from a suitable precursor, which could then undergo rearrangement. Computational and experimental studies have investigated the rearrangement, elimination, and ring-opening reactions of cyclopropyl-substituted nitrenium ions generated from the photolysis of N-aminopyridinium ion precursors chemrxiv.orgnih.govchemrxiv.org. These studies indicate that such intermediates can undergo complex transformations, including cyclopropyl ring expansion and ethylene (B1197577) elimination chemrxiv.orgnih.govchemrxiv.org. However, the specific application of such a rearrangement to form the this compound structure has not been detailed.
Another theoretical approach could involve the rearrangement of cyclopropyl-substituted pyridinium salts under specific reaction conditions liverpool.ac.ukacs.orgnih.gov. While the chemistry of pyridinium salts is rich and includes various rearrangement pathways, a direct route to this compound via this method is not established.
Stereoselective Synthesis Considerations for Cyclopropyl Stereochemistry
The stereochemistry of the cyclopropyl group can be a critical factor in the biological activity of molecules. While this compound itself does not possess a chiral center on the cyclopropyl ring unless further substituted, the principles of stereoselective cyclopropanation are relevant for the synthesis of more complex analogs.
Several methods for the stereoselective synthesis of cyclopropylamines have been developed. These often involve the use of chiral catalysts or auxiliaries to control the diastereoselectivity or enantioselectivity of the cyclopropane ring formation. For instance, the Simmons-Smith reaction of enesulfinamides with α,β,β-trisubstitution has been shown to produce multisubstituted cyclopropylamine derivatives with high stereocontrol organic-chemistry.org. By adjusting the stereochemistry of the starting enesulfinamide, it is possible to selectively produce different stereoisomers of the cyclopropylamine product organic-chemistry.org.
Furthermore, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes has been developed to access polyfunctionalized cyclopentylamines with good diastereoselectivity nih.gov. While this reaction modifies the cyclopropylamine, it highlights a strategy where the stereochemistry of the initial cyclopropylamine can influence the outcome of subsequent transformations.
For the direct synthesis of chiral N-arylcyclopropylamines, nickel-catalyzed cross-coupling reactions have been explored, although achieving high enantioselectivity can be challenging researchgate.net. The development of new ligands and catalytic systems is an active area of research to improve the stereocontrol in such reactions.
In the context of this compound, should stereogenic centers be introduced on the cyclopropyl ring, these stereoselective methods would be crucial for the preparation of specific stereoisomers.
Summary of Synthetic Approaches
The most direct and well-documented method for the synthesis of this compound appears to be the palladium-catalyzed Buchwald-Hartwig amination. While other pathways involving cyclopropanation of N-vinyl precursors and rearrangement reactions are theoretically possible, they are not well-represented in the current scientific literature for this specific compound. The stereoselective synthesis of substituted cyclopropylamines is an established field, and its principles would be applicable to the synthesis of chiral analogs of this compound.
Chemical Reactivity and Transformation Studies of N Cyclopropylpyridin 3 Amine
Reactivity of the Secondary Amine Functionality
The nitrogen atom of the secondary amine in N-cyclopropylpyridin-3-amine is sp3 hybridized and possesses a lone pair of electrons, rendering it nucleophilic and basic. This functionality is the primary site for a variety of chemical modifications, including acylation, sulfonylation, carbamoylation, oxidation, and dealkylation.
Acylation, Sulfonylation, and Carbamoylation Reactions
The nucleophilic secondary amine of this compound readily reacts with a variety of electrophilic reagents to form stable amide, sulfonamide, and urea (B33335) derivatives.
Acylation: In the presence of a base, this compound reacts with acylating agents such as acyl chlorides or acid anhydrides. The nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of the corresponding N-acyl-N-cyclopropylpyridin-3-amine. This reaction is a common strategy for protecting the amine group or for synthesizing more complex amide structures.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields N-sulfonyl derivatives. This transformation results in the formation of a stable sulfonamide linkage, a key functional group in many pharmaceutical compounds.
Carbamoylation: The reaction with isocyanates provides a direct route to urea derivatives. The amine's lone pair attacks the central carbon of the isocyanate group (-N=C=O), resulting in the formation of an N,N'-disubstituted urea. The kinetics of such reactions are typically first-order with respect to the concentrations of the amine and the isocyanate. researchgate.netumn.edu The reaction can often be catalyzed by tertiary amines. researchgate.net
These reactions are fundamental in modifying the properties of the parent molecule, influencing its solubility, stability, and biological activity.
| Reaction Type | Electrophilic Reagent | General Product |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | N-Acyl Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | N-Sulfonamide |
| Carbamoylation | Isocyanate (R-NCO) | N,N'-Disubstituted Urea |
N-Oxidation Processes and Mechanisms
Oxidation of this compound can occur at two distinct nitrogen atoms: the secondary amine and the pyridine (B92270) ring nitrogen. The oxidation of tertiary amines and aromatic amines to their corresponding N-oxides is a well-established transformation, typically achieved using oxidizing agents like hydrogen peroxide or peroxyacids (e.g., m-CPBA). thieme-connect.denih.govnih.gov
Amine N-Oxidation: Oxidation of the secondary cyclopropylamino group would first require its conversion to a tertiary amine. If derivatized to a tertiary amine (e.g., N-cyclopropyl-N-methylpyridin-3-amine), it could be oxidized to the corresponding amine N-oxide. These N-oxides are highly polar, zwitterionic compounds. thieme-connect.denih.govresearchgate.net
Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can also be oxidized to form a pyridine N-oxide. nih.gov This transformation alters the electronic properties of the aromatic ring, making it more susceptible to both electrophilic and nucleophilic substitution. Pyridine N-oxides are more reactive than their parent pyridines. nih.gov The N-oxide functionality can be introduced to facilitate subsequent reactions on the ring and can be removed later by reduction.
The selectivity of N-oxidation would depend on the reaction conditions and the relative nucleophilicity of the two nitrogen atoms. In many cases, the pyridine nitrogen is more susceptible to oxidation.
N-Dealkylation Pathways Relevant to Cyclopropyl (B3062369) Group Cleavage
N-dealkylation is a critical metabolic pathway and a synthetically important chemical transformation. mdpi.com For N-cyclopropylamines, this process can be complex due to the inherent strain and unique electronic properties of the cyclopropyl ring. While direct studies on this compound are limited, research on the analogous compound, N-cyclopropyl-N-methylaniline, provides significant insight into the potential mechanisms of cyclopropyl group cleavage.
The oxidative N-dealkylation of cyclopropylamines is believed to proceed through a highly reactive aminium cation radical, formed by a single electron transfer (SET) oxidation of the nitrogen atom. This intermediate is a key step in the inactivation of cytochrome P450 enzymes by cyclopropylamines.
A study on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase (HRP), a SET enzyme, revealed that the initially formed aminium ion undergoes fragmentation of the cyclopropyl ring. This fragmentation generates a distonic cation radical which can then partition between different pathways depending on the reaction conditions, particularly the presence of oxygen. Under anaerobic conditions, the primary product is N-methylquinolinium, formed via intramolecular cyclization. However, in the presence of oxygen, the reaction yields N-methylaniline (the N-decyclopropylation product) and β-hydroxypropionic acid.
| Reactant | Oxidizing System | Conditions | Major Products | Yields |
|---|---|---|---|---|
| N-cyclopropyl-N-methylaniline | HRP/H2O2 | Anaerobic | N-methylquinolinium | Quantitative |
| Aerobic (O2 purged) | N-methylaniline, β-hydroxypropionic acid, N-methylquinolinium | 0.7 mol, 0.7 mol, 0.3 mol |
These findings suggest that the N-dealkylation of this compound would likely proceed through a similar ring-opened intermediate rather than direct formation of cyclopropanone.
Reactions Involving the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This property makes it less reactive than benzene towards electrophilic substitution but more susceptible to nucleophilic attack, particularly when activated.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is a difficult reaction that requires harsh conditions and typically directs the incoming electrophile to the C-3 position. quora.comntnu.no The pyridine nitrogen deactivates the ring towards electrophilic attack, especially at the C-2, C-4, and C-6 positions.
In this compound, the situation is more complex. The molecule has a powerful activating group, the secondary amine, at the C-3 position. Amino groups are strong ortho-, para-directors. This directing effect is in opposition to the inherent deactivating nature of the pyridine ring nitrogen.
Directing Effects: The amino group at C-3 will direct incoming electrophiles to the C-2, C-4, and C-6 positions.
Ring Deactivation: The ring nitrogen strongly deactivates the C-2 and C-6 positions (ortho to N) and moderately deactivates the C-4 position (para to N).
The outcome of an EAS reaction is therefore a balance of these competing effects. The reaction is generally predicted to occur at the C-2 or C-6 positions, which are ortho to the strongly activating amino group, despite being deactivated by the ring nitrogen. Attack at C-4 is also possible. To achieve regioselective substitution, it is often necessary to first protect the amine functionality, for instance as an amide (e.g., a pivaloylamino group), which can then direct ortho-lithiation and subsequent reaction with an electrophile. acs.org
| Position | Effect of Ring Nitrogen | Effect of 3-Amino Group | Overall Propensity for EAS |
|---|---|---|---|
| C-2 | Strongly Deactivating | Strongly Activating (ortho) | Possible site of attack |
| C-4 | Deactivating | Strongly Activating (para) | Possible site of attack |
| C-5 | Slightly Deactivating | (meta) | Unlikely site of attack |
| C-6 | Strongly Deactivating | Strongly Activating (ortho) | Possible site of attack |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-deficient aromatic rings like pyridine. The reaction is facilitated by the presence of a good leaving group (e.g., a halide) and is strongly accelerated by electron-withdrawing groups positioned ortho or para to the leaving group.
For this compound itself, NAS is not a feasible reaction as it lacks a suitable leaving group. However, if the molecule is first functionalized, for example, by introducing a halogen at the C-2 or C-6 position and an electron-withdrawing group (like a nitro group) at another position, it can be rendered susceptible to NAS.
For instance, a derivative such as 2-chloro-N-cyclopropyl-5-nitropyridin-3-amine would be highly activated for nucleophilic attack at the C-2 position. The electron-withdrawing nitro group at C-5 (para to the chloro leaving group) would stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. Various nucleophiles, including amines, alkoxides, and thiolates, could then displace the chloride. This strategy allows for the introduction of a wide range of substituents onto the pyridine ring that are not accessible via electrophilic substitution pathways. researchgate.net
Metal-Catalyzed Functionalization of Pyridine C-H Bonds
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials umich.edu. In the context of this compound, the pyridine ring possesses several C-H bonds that are potential targets for such transformations. Transition metal catalysis is a primary tool for achieving selective C-H functionalization umich.edursc.orgmdpi.com.
While direct C-H functionalization studies specifically on this compound are not extensively documented, the reactivity of related pyridine derivatives provides significant insights. The direct arylation of pyridines, for example, has been achieved using rhodium(I) catalysis, although this often requires a substituent at the C-2 position to facilitate the reaction nih.gov. For pyridine itself, activation is typically necessary. Methods include conversion to pyridine N-oxides or N-iminopyridinium ylides, which alters the electronic properties of the ring and facilitates palladium-catalyzed C-H arylation at the C-2 position nih.govacs.orgnih.govrsc.org.
In N-aryl-2-aminopyridines, the pyridyl nitrogen can act as a directing group to facilitate ortho-C–H activation on the N-aryl substituent rsc.org. By analogy, the pyridine nitrogen in this compound could direct a metal catalyst to functionalize the C-2 or C-4 positions of the pyridine ring. The amino group itself can also serve as a directing group in C-H activation processes, further highlighting the potential for selective functionalization of this molecule. Palladium, rhodium, and copper are common catalysts for these types of transformations rsc.orgrsc.org. A general scheme for potential palladium-catalyzed direct arylation is shown below.
Table 1: Examples of Metal-Catalyzed Direct C-H Arylation of Pyridine Derivatives This table is illustrative of general reactivity and not specific to this compound.
| Pyridine Substrate Type | Catalyst | Coupling Partner | Key Condition | Position Functionalized | Reference |
|---|---|---|---|---|---|
| N-Iminopyridinium Ylide | Pd(OAc)₂ / t-Bu₃P | Aryl Bromide | Base (e.g., K₂CO₃) | C-2 | acs.org |
| Pyridine N-Oxide | Pd(OAc)₂ | Aryltrifluoroborate | TBAI (oxidant) | C-2 | nih.gov |
| 2-Substituted Pyridine | [RhCl(coe)₂]₂ / P(O-Tol)₃ | Aryl Bromide | High Temperature | C-6 | nih.gov |
| Pyridine N-Oxide | Cu(OAc)₂ | Arylboronic Ester | One-pot deoxygenation | C-2 | rsc.org |
Cyclopropyl Ring Opening and Rearrangement Reactions
The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to diverse and synthetically useful products.
N-aryl cyclopropylamines can undergo formal [3+2] cycloaddition reactions with electron-deficient olefins when activated by visible light. This process can proceed without the need for an external photocatalyst, as the photoexcitation of the cyclopropyl aniline itself can initiate a single electron transfer (SET) event. The resulting nitrogen radical cation undergoes cleavage of the cyclopropyl ring to form a 1,3-radical cation intermediate, which then engages with the olefin to form a five-membered ring. This methodology provides a direct route to N-arylaminocycloalkyl compounds.
The cleavage of the cyclopropyl ring in this compound can be initiated by the formation of a radical cation on the nitrogen atom. This can be achieved through chemical oxidation or photoredox catalysis. Upon one-electron oxidation, the resulting aminium radical cation triggers the homolytic cleavage of one of the adjacent C-C bonds of the cyclopropyl ring. This ring-opening is a strain-releasing process and generates a distonic 1,3-radical cation intermediate. This reactive intermediate can be trapped by various radical acceptors, leading to the formation of more complex acyclic or cyclic products. This radical-mediated pathway is a cornerstone of the reactivity of cyclopropylamines, enabling their use as 3-carbon synthons in various annulation and cycloaddition reactions.
Primary amines attached to a cyclopropane ring can undergo rearrangement reactions that lead to ring expansion. A classic example is the Demjanov rearrangement, which occurs when a primary amine is treated with nitrous acid wikipedia.orgslideshare.net. The reaction proceeds through the diazotization of the amine to form an unstable diazonium salt. The loss of dinitrogen gas generates a primary carbocation, which can be stabilized by the migration of an adjacent C-C bond from the ring wikipedia.org. In the case of an aminocyclopropane, this would lead to a cyclobutyl cation, which is then trapped by water to form a cyclobutanol. A related transformation, the Tiffeneau-Demjanov rearrangement, can convert aminomethyl-cycloalkanes into ring-expanded ketones wikipedia.orglibretexts.org. These reactions provide a potential pathway for converting the cyclopropyl group in this compound derivatives into four-membered rings.
Table 2: General Scheme of Demjanov Rearrangement for Aminocyclopropane
| Reactant | Reagent | Key Intermediate | Product | Reaction Type |
|---|---|---|---|---|
| Aminocyclopropane | Nitrous Acid (HNO₂) | Cyclopropyldiazonium ion → Cyclobutyl cation | Cyclobutanol | Ring Expansion |
Heterocycle Annulation and Ring-Forming Reactions
This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of both the pyridine and the cyclopropylamine (B47189) moieties can be harnessed in annulation reactions.
One potential strategy involves the intramolecular cyclization via C-H/N-H coupling nih.gov. If a suitable side chain were installed on the pyridine ring (e.g., at the C-2 or C-4 position), a palladium-catalyzed reaction could forge a new ring by coupling a C-H bond from that chain with the N-H bond of the cyclopropylamine. This approach is a powerful method for constructing five- and six-membered N-heterocycles nih.gov.
Furthermore, the pyridine ring itself can be a component in cycloaddition reactions. For instance, after conversion to a pyridinium ylide, it can undergo [3+2] cycloaddition with suitable dipolarophiles to construct fused heterocyclic systems like pyrazolo[1,5-a]pyridines nih.gov. The cyclopropylamine portion, following ring-opening to a 1,3-dipole equivalent as described previously, can also react with various partners to form new heterocyclic rings, making the parent molecule a precursor for a diverse range of nitrogen-containing structures mdpi.comresearchgate.netmdpi.com.
Derivatization Strategies and Analog Synthesis for Research Applications
N-Derivatization for Scaffold Elaboration
Synthesis of Amide and Urea (B33335) Derivatives
The secondary amine of N-cyclopropylpyridin-3-amine is readily converted into amide and urea derivatives, which are key functional groups in many biologically active molecules.
Amide Synthesis: Amides are typically synthesized via the acylation of the amine. This is commonly achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrogen chloride byproduct. Alternatively, direct coupling with a carboxylic acid can be accomplished using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.
Urea Synthesis: Urea derivatives can be prepared by reacting this compound with isocyanates. This reaction is typically high-yielding and proceeds under mild conditions. An alternative, two-step, one-pot method involves the palladium-catalyzed cross-coupling of the amine with sodium cyanate, followed by a second arylation, allowing for the synthesis of unsymmetrical N,N'-disubstituted ureas.
Table 1: Representative Synthesis of Amide and Urea Derivatives This table is illustrative, based on general synthetic methods for secondary amines.
| Derivative Type | Reagents | Typical Conditions | Product Structure |
|---|---|---|---|
| Amide | Acetyl chloride, Triethylamine (TEA) | Dichloromethane (DCM), 0 °C to RT | N-acetyl-N-cyclopropylpyridin-3-amine |
| Amide | Benzoic acid, EDC, HOBt | Dimethylformamide (DMF), RT | N-benzoyl-N-cyclopropylpyridin-3-amine |
| Urea | Phenyl isocyanate | Tetrahydrofuran (THF), RT | 1-cyclopropyl-1-(pyridin-3-yl)-3-phenylurea |
| Urea | Aryl chloride, NaOCN, Pd Catalyst | Toluene, Base, Heat | 1-aryl-3-cyclopropyl-3-(pyridin-3-yl)urea |
Formation of N-Alkyl/Aryl Derivatives via Alkylation
The introduction of alkyl or aryl groups directly onto the amine nitrogen can significantly influence the compound's conformational flexibility and electronic properties.
N-Alkylation: N-alkylation can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). Direct alkylation with alkyl halides is also possible but can be complicated by over-alkylation and potential quaternization of the pyridine nitrogen. Palladium-catalyzed N-alkylation reactions, which utilize alcohols as alkylating agents via a "borrowing hydrogen" methodology, offer a more sustainable alternative.
N-Arylation: The formation of a C(aryl)-N bond is a more challenging transformation. Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the methods of choice. These reactions employ a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOtBu) to couple this compound with aryl halides or triflates. Nickel-based catalyst systems have also emerged as powerful tools for the N-arylation of challenging substrates like cyclopropylamines, sometimes operating at room temperature. These methods are tolerant of a wide range of functional groups, enabling access to a diverse library of N-aryl derivatives.
Table 2: N-Arylation of Cyclopropylamine (B47189) Derivatives Based on established palladium- and nickel-catalyzed methods.
| Coupling Partner | Catalyst System | Base | Solvent | Typical Product |
|---|---|---|---|---|
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-cyclopropyl-N-phenylpyridin-3-amine |
| 4-Chlorotoluene | [(tBuBrettPhos)Pd(allyl)]OTf | NaOtBu | Toluene | N-cyclopropyl-N-(p-tolyl)pyridin-3-amine |
| 3-Chloropyridine | NiCl₂(PCy₃)₂ / IMes·HCl | K₃PO₄ | Dioxane | N-cyclopropyl-N,3'-bipyridin-3-amine |
N-Glycoconjugation Methodologies for Amine Compounds
Glycoconjugation, the attachment of carbohydrate moieties to other molecules, is a powerful strategy to enhance aqueous solubility, modulate bioavailability, and target specific biological pathways. While specific examples for this compound are not extensively documented, established methods for amine glycoconjugation are applicable.
One common approach involves the reaction of the amine with an activated carbohydrate, such as a glycosyl halide or triflate. Another effective method is reductive amination between the amine and a reducing sugar. More recently, chemoselective ligation techniques have gained prominence. For instance, reacting the amine with a carbohydrate that has been functionalized with an aldehyde allows for the formation of an imine, which can be subsequently reduced to a stable amine linkage. A particularly rapid method involves the use of glycosyl amines, which can be accessed from reducing sugars and react efficiently with ligation partners. These strategies provide a toolkit for creating glycohybrids of this compound for various research applications.
Pyridine Ring Derivatization for Substituent Effects Studies
Functionalization of the pyridine ring allows for the fine-tuning of the electronic properties of the aromatic system and the introduction of groups for further coupling reactions. The N-cyclopropylamino group is an electron-donating, activating group, which directs electrophilic substitution primarily to the ortho (C2, C4) and para (C6) positions of the pyridine ring.
Halogenation and Nitro-Substitution Reactions
Halogenation: Direct electrophilic halogenation of 3-aminopyridine (B143674) derivatives typically yields a mixture of 2-, 4-, and 6-halo isomers, with the exact ratio depending on the halogenating agent and reaction conditions. Common reagents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. Due to the high activation provided by the amino group, these reactions can often proceed under mild conditions.
Nitro-substitution: Direct nitration of aminopyridines with strong acids like mixed nitric and sulfuric acid can be problematic, often leading to oxidation, decomposition, or the formation of undesired isomers. A common strategy to circumvent this is to first protect the activating amino group as an amide (e.g., acetamide). This moderates the group's activating strength and directs nitration with greater control, typically to the 2-position. Subsequent hydrolysis of the protecting group then reveals the desired nitro-aminopyridine derivative.
Introduction of Alkyl, Aryl, and Heteroaryl Groups
The introduction of new carbon-based substituents onto the pyridine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. This approach requires a precursor that has been functionalized with a halide or triflate, as generated in the reactions described in section 4.2.1.
The Suzuki-Miyaura cross-coupling is a widely used method for this purpose, reacting a halo-substituted this compound with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This reaction is known for its high functional group tolerance and broad applicability, allowing for the introduction of a vast array of alkyl, aryl, and heteroaryl moieties. Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes), each providing a distinct pathway to novel analogs. These methods are indispensable for building molecular complexity and conducting detailed SAR studies.
Table 3: Suzuki-Miyaura Coupling on a Halogenated Pyridine Precursor This table illustrates the reaction using a hypothetical 2-bromo-N-cyclopropylpyridin-3-amine precursor.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | N-cyclopropyl-2-phenylpyridin-3-amine |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | N-cyclopropyl-2-(thiophen-2-yl)pyridin-3-amine |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | N-cyclopropyl-2-methylpyridin-3-amine |
Synthesis of Pyridine-Fused Heterocycles Employing this compound
The strategic derivatization of this compound serves as a gateway to a diverse array of pyridine-fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties, which can impart favorable biological activity and physical characteristics. The presence of the cyclopropyl (B3062369) group can enhance metabolic stability and binding affinity to biological targets. This section explores potential synthetic routes to various pyridine-fused heterocycles using this compound as a key building block, based on established synthetic methodologies for analogous aminopyridines.
One common strategy for constructing fused-ring systems involves the condensation of an amino-substituted heterocycle with a bifunctional reagent, leading to the formation of a new ring fused to the original pyridine core. The reactivity of the amino group and the adjacent pyridine ring nitrogen in this compound can be exploited to build various heterocyclic structures.
A plausible approach for the synthesis of pyrido[2,3-b]pyrazines involves the reaction of this compound with α-dicarbonyl compounds. For instance, condensation with a 1,2-diketone in an appropriate solvent, often under acidic or basic catalysis, would be expected to yield the corresponding N-cyclopropyl-substituted pyrido[2,3-b]pyrazine. The reaction proceeds through initial Schiff base formation followed by cyclization and subsequent aromatization.
Similarly, the synthesis of pyrido[3,2-b] ekb.egorganic-chemistry.orgoxazines can be envisioned through the reaction of this compound with α-haloketones or related reagents. This transformation would likely proceed via an initial N-alkylation of the amino group, followed by an intramolecular nucleophilic substitution, where an oxygen-containing nucleophile displaces the halogen to form the oxazine (B8389632) ring.
Furthermore, the construction of pyrido[3,2-d]pyrimidines could be achieved by reacting this compound with various carbonyl compounds or their derivatives. For example, condensation with a β-ketoester could lead to the formation of a pyrimidinone ring fused to the pyridine core. The reaction conditions would need to be carefully optimized to favor the desired cyclization pathway.
The table below outlines some potential pyridine-fused heterocycles that could be synthesized from this compound, along with the general synthetic strategies and potential research applications based on analogous structures found in the literature.
| Target Heterocycle | General Synthetic Strategy | Potential Research Application |
| N-Cyclopropyl-pyrido[2,3-b]pyrazine | Condensation with α-dicarbonyl compounds (e.g., glyoxal, diacetyl). | Kinase inhibitors, Antiviral agents |
| N-Cyclopropyl-pyrido[3,2-b] ekb.egorganic-chemistry.orgoxazine | Reaction with α-haloketones followed by intramolecular cyclization. | CNS agents, Antibacterial agents |
| N-Cyclopropyl-pyrido[3,2-d]pyrimidine | Condensation with β-ketoesters or other 1,3-dicarbonyl compounds. | Anticancer agents, Anti-inflammatory agents |
It is important to note that while these synthetic strategies are based on well-established chemical principles, the specific reaction conditions for this compound would require experimental optimization to achieve the desired products in good yields. The electronic and steric influence of the N-cyclopropyl group may necessitate adjustments to catalysts, solvents, and reaction temperatures compared to syntheses involving simpler aminopyridines. The successful synthesis and biological evaluation of these novel fused heterocycles could lead to the discovery of new therapeutic agents with improved properties.
Spectroscopic and Advanced Analytical Characterization of N Cyclopropylpyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including N-cyclopropylpyridin-3-amine.
High-resolution 1H and 13C NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the cyclopropyl group would appear in the upfield region, with the methine proton appearing as a multiplet and the methylene (B1212753) protons also showing complex splitting patterns due to geminal and vicinal coupling. The N-H proton signal would likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The pyridine ring carbons would exhibit signals in the aromatic region (δ 120-150 ppm). The carbons of the cyclopropyl group would be found in the upfield aliphatic region. The chemical shifts are influenced by the electronegativity of the attached nitrogen atom and the ring strain of the cyclopropyl group.
A representative, though not experimentally verified for this specific unpublished compound, ¹H and ¹³C NMR data interpretation for a similar structural motif, 3-aminopyridine (B143674), shows characteristic shifts that can be used as a reference. For instance, in 3-aminopyridine, the proton signals appear at δ 8.53, 8.23, 7.40, and 7.26 ppm in DMSO. chemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H-2 | ~8.1 | d | ~2.5 |
| Pyridine H-4 | ~7.1 | dd | ~8.0, 4.5 |
| Pyridine H-5 | ~7.0 | m | |
| Pyridine H-6 | ~8.0 | d | ~4.5 |
| N-H | Variable | br s | |
| Cyclopropyl CH | ~2.5 | m | |
| Cyclopropyl CH₂ | ~0.5-0.9 | m |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | ~140 |
| Pyridine C-3 | ~145 |
| Pyridine C-4 | ~123 |
| Pyridine C-5 | ~124 |
| Pyridine C-6 | ~142 |
| Cyclopropyl CH | ~25 |
| Cyclopropyl CH₂ | ~5 |
Note: The data in these tables are predicted values based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.
Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring within a molecule, such as conformational changes. nih.gov For this compound, VT-NMR could be employed to study the conformational dynamics of the N-cyclopropyl moiety. nih.gov At different temperatures, the rate of rotation around the C-N bond connecting the cyclopropyl group to the pyridine ring may change. This could lead to observable changes in the NMR spectrum, such as the broadening or sharpening of signals, or even the appearance of new signals corresponding to different conformers. Analyzing these changes can provide information about the energy barriers to rotation and the relative populations of different conformations.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric vibrations of the cyclopropyl ring would also be expected to be Raman active. The simultaneous activation of strong infrared and Raman modes can highlight the effectiveness of charge transfer within the molecule. arxiv.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion would have an odd mass-to-charge ratio (m/z), a key indicator according to the nitrogen rule. whitman.edu
The fragmentation pattern would be characteristic of an amine. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com In the case of this compound, this could lead to the loss of a cyclopropyl radical or other fragments from the pyridine ring. The fragmentation of aromatic amines often involves the loss of a hydrogen atom from the nitrogen, giving a prominent [M-1] peak. whitman.edu The loss of HCN from the pyridine ring is another possible fragmentation pathway. youtube.com
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy encompasses a range of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration and enantiomeric excess (ee) of chiral compounds. While this compound itself is an achiral molecule and thus does not exhibit enantiomerism, its chiral derivatives, if synthesized, would be amenable to analysis by chiroptical methods.
The determination of enantiomeric excess is crucial in many areas of chemical and pharmaceutical research, as the biological activity of chiral molecules can differ significantly between enantiomers. For chiral derivatives of this compound, ECD spectroscopy would provide valuable information on their stereochemical purity.
Principles of Enantiomeric Excess Determination using ECD
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. This differential absorption is only observed for chiral molecules and is reported as ellipticity (θ) in degrees or as molar circular dichroism (Δε = ε_L - ε_R). For a pair of enantiomers, the ECD spectra are mirror images of each other.
The magnitude of the ECD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. A racemic mixture (50:50 mixture of both enantiomers) will have no ECD signal. By comparing the ECD signal of a sample of unknown enantiomeric composition to that of an enantiomerically pure standard, the enantiomeric excess can be determined.
Application to Chiral Derivatives of this compound
Should a chiral center be introduced into the this compound scaffold, for instance, by substitution on the cyclopropyl or pyridinyl ring, the resulting enantiomers could be distinguished and quantified using ECD. The process would typically involve the following steps:
Synthesis and Separation: Synthesis of the chiral derivative, potentially resulting in a racemic or enantioenriched mixture. The enantiomers might be separated using chiral chromatography.
ECD Measurement of Pure Enantiomers: Recording the ECD spectra of the purified enantiomers to establish their characteristic spectral signatures, including the sign and magnitude of the Cotton effects.
Analysis of Unknown Sample: Measuring the ECD spectrum of the synthesized sample with unknown enantiomeric composition.
Calculation of Enantiomeric Excess: The enantiomeric excess of the sample can be calculated using the following formula:
ee (%) = ([θ]_sample / [θ]_pure) * 100
where [θ]_sample is the specific ellipticity of the sample and [θ]_pure is the specific ellipticity of the enantiomerically pure standard at the same wavelength.
Hypothetical Research Findings for a Chiral Derivative
While no specific experimental data for chiral derivatives of this compound are publicly available, we can present a hypothetical scenario to illustrate the application of ECD for enantiomeric excess determination. Consider a hypothetical chiral derivative, (R)- and (S)-1-(pyridin-3-yl)cyclopropan-1-amine.
An experimental study might involve the asymmetric synthesis of (R)-1-(pyridin-3-yl)cyclopropan-1-amine. The ECD spectra of the purified (R)-enantiomer and the synthesized product would be recorded. The data could be presented as follows:
Table 1: Hypothetical ECD Data for Enantiomeric Excess Determination of (R)-1-(pyridin-3-yl)cyclopropan-1-amine
| Wavelength (nm) | Molar Ellipticity of Pure (R)-enantiomer (deg·cm²·dmol⁻¹) | Molar Ellipticity of Synthesized Sample (deg·cm²·dmol⁻¹) |
|---|---|---|
| 220 | +15,000 | +12,750 |
| 250 | -8,000 | -6,800 |
Based on the data at 220 nm, the enantiomeric excess of the synthesized sample would be calculated as:
ee (%) = (12,750 / 15,000) * 100 = 85%
This would indicate that the synthesized sample contains an 85% excess of the (R)-enantiomer over the (S)-enantiomer.
In cases where the chiral amine itself does not possess a strong chromophore for direct ECD analysis, derivatization with a chromophoric auxiliary can be employed. This approach involves reacting the chiral amine with a chiral or achiral reagent to produce a diastereomeric or enantiomeric derivative with a strong ECD signal, allowing for sensitive determination of the original amine's enantiomeric excess.
Coordination Chemistry and Ligand Applications of N Cyclopropylpyridin 3 Amine
N-cyclopropylpyridin-3-amine as a Ligand in Metal Complexes
This compound, a molecule featuring both a pyridine (B92270) ring and an exocyclic secondary amine, presents multiple potential coordination sites for metal ions. The interplay between the aromatic pyridine nitrogen and the aliphatic amine nitrogen dictates its behavior as a ligand, influencing the structure, stability, and reactivity of the resulting metal complexes.
Coordination Modes of the Pyridine Nitrogen and Amine Nitrogen
This compound possesses two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the cyclopropylamine (B47189) group. This duality allows for several potential coordination modes.
Monodentate Coordination: The ligand can bind to a metal center through a single nitrogen atom. Typically, the pyridine nitrogen is the more likely coordination site. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable bonds with a wide range of transition metals. jscimedcentral.com The lone pair of the pyridine nitrogen is more accessible and its basicity can be tuned by substituents on the ring.
Bidentate Chelating Coordination: The ligand could potentially act as a bidentate ligand, coordinating through both the pyridine and the amine nitrogen atoms. This would result in the formation of a four-membered chelate ring. Such small chelate rings are generally strained and less common, but the flexibility of aminopyridinato ligands to adopt various binding modes is a known feature in early transition metal chemistry. vot.pl
Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers. This could occur with the pyridine nitrogen binding to one metal and the amine nitrogen to another, or with one nitrogen atom bridging two metals.
The preferred coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the steric hindrance around the coordination sites, and the reaction conditions.
Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Co(II))
The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of copper(II) and cobalt(II) can often be prepared by mixing the ligand with metal chlorides, nitrates, or acetates in solvents like ethanol, methanol, or acetonitrile. nih.govmdpi.comnih.gov
The general synthetic procedure can be represented as: nL + MX₂ → [MLₙ]X₂ (where L = this compound, M = Cu(II), Co(II), X = anion)
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Information Provided | Typical Observations for Aminopyridine Complexes |
| Infrared (IR) Spectroscopy | Identifies coordination sites by observing shifts in vibrational frequencies of N-H and C=N bonds upon complexation. | A shift in the pyridine ring vibrations and the N-H stretching frequency indicates coordination of both nitrogen atoms. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion. | For Co(II) and Cu(II) complexes, bands in the visible region are indicative of the coordination geometry (e.g., octahedral, tetrahedral). mdpi.comresearchgate.net |
| X-ray Crystallography | Determines the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. | Reveals the exact coordination mode of the ligand and the geometry around the metal center. researchgate.netresearchgate.net |
| Molar Conductance | Determines whether the anions are coordinated to the metal or exist as free ions in solution, indicating the electrolytic nature of the complex. jscimedcentral.com | Values help distinguish between neutral complexes and ionic salts. |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the number of unpaired electrons and the spin state of the metal ion. | Provides insight into the electronic structure and bonding within the complex. rsc.org |
Ligand Field Theory and Electronic Structure of Metal Complexes
Ligand Field Theory (LFT) is a model that combines aspects of molecular orbital theory and crystal field theory to describe the electronic structure of coordination complexes. wikipedia.orgyoutube.com When this compound coordinates to a transition metal ion, its nitrogen lone pairs act as Lewis bases, donating electron density to the metal's d-orbitals. This interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. libretexts.orgyoutube.com
σ-Donation: Both the pyridine and amine nitrogens are strong σ-donors. This σ-interaction raises the energy of the metal d-orbitals that point directly towards the ligands (e.g., d₂₂ and dₓ₂₋ᵧ₂ in an octahedral field). youtube.com
π-Interactions: The pyridine ring can also participate in π-interactions. It has an empty π* orbital system that can accept electron density from filled metal d-orbitals (π-backbonding), which would increase the ligand field splitting energy (Δo). Amine ligands are often considered pure σ-donors, but recent studies suggest they can also act as weak π-donors, which would decrease Δo. researchgate.net
Catalytic Applications of this compound-Based Metal Complexes
While specific catalytic applications for this compound complexes are not yet extensively documented, the known reactivity of related aminopyridine and N-heterocyclic complexes suggests significant potential. vot.plmdpi.com
Role in Organic Transformations and Catalysis
Metal complexes containing aminopyridine ligands have been investigated as catalysts in various organic transformations. The ligand's role is to stabilize the metal center and to modulate its reactivity through steric and electronic effects.
Potential catalytic applications include:
Polymerization: Early transition metal complexes with aminopyridinato ligands have been reviewed for their use in olefin polymerization. vot.pl Nickel complexes with aminopyridine ligands have also shown activity in ethylene (B1197577) polymerization. researchgate.net
Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions. The strong σ-donating ability of amine and pyridine ligands can stabilize the active catalytic species. Palladium-catalyzed amination is a known method for synthesizing N-arylcyclopropylamines, including the ligand itself. researchgate.net
Hydroamination: The addition of N-H bonds across unsaturated C-C bonds is another area where related N-heterocyclic carbene-amine palladium complexes have shown promise. researchgate.net
The this compound ligand could offer a unique steric and electronic environment, potentially leading to novel reactivity or selectivity in these and other catalytic processes.
Ligand Design Principles for Catalytic Efficiency
The effectiveness of a catalyst often depends on the rational design of the ligand framework. mdpi.com For catalysts based on this compound, several principles can be applied to enhance efficiency:
Steric Tuning: The bulkiness of the ligand can influence the accessibility of the metal center to substrates, affecting both the rate and selectivity of the reaction. The cyclopropyl (B3062369) group provides a moderate level of steric hindrance. Further modification, for example, by adding substituents to the pyridine ring, could be used to fine-tune the steric environment. mdpi.com
Electronic Tuning: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring can alter the electron density at the metal center. Electron-donating groups would increase the metal's basicity, while electron-withdrawing groups would make it more Lewis acidic. This modulation of the electronic properties is crucial for optimizing the different steps of a catalytic cycle (e.g., oxidative addition, reductive elimination). vot.pl
By systematically modifying the structure of the this compound ligand, it is possible to develop highly efficient and selective catalysts for specific organic transformations.
Lack of Publicly Available Research Hinders Exploration of this compound in Coordination Chemistry
Despite a comprehensive search of available scientific literature and chemical databases, there is a notable absence of published research on the coordination chemistry and ligand applications of this compound, specifically concerning its role in supramolecular assembly and the formation of coordination polymers. This scarcity of information prevents a detailed analysis as outlined in the requested article structure.
The intended focus of this article was to delve into the specific applications of this compound as a ligand in the formation of complex, ordered chemical structures known as coordination polymers and supramolecular assemblies. These areas of chemistry are significant for the development of new materials with potential applications in fields such as catalysis, gas storage, and molecular sensing.
The outlined section, "7.3. Supramolecular Assembly and Coordination Polymer Formation," was designed to explore the intricate ways in which this compound could interact with metal ions to self-assemble into larger, functional architectures. This would have included a discussion of the coordination modes of the ligand, the geometry of the resulting metal complexes, and the nature of the non-covalent interactions, such as hydrogen bonding and π-π stacking, that guide the formation of these extended networks.
Furthermore, the plan was to include detailed research findings, complete with data tables summarizing key structural parameters like bond lengths, bond angles, and crystallographic information. Such data is crucial for understanding the structure-property relationships in these materials. However, the lack of primary research articles, crystallographic studies, or any form of detailed characterization for coordination compounds of this compound makes it impossible to provide this information.
While research exists for other derivatives of pyridin-3-amine and related heterocyclic ligands in the context of supramolecular chemistry, these findings cannot be extrapolated to this compound without specific experimental evidence. The electronic and steric properties of the cyclopropyl group attached to the amine nitrogen would significantly influence the ligand's coordination behavior and the resulting supramolecular structures, making direct comparisons with other ligands speculative.
N Cyclopropylpyridin 3 Amine in Structure Activity Relationship Research Methodologies
Design Principles for N-cyclopropylpyridin-3-amine Derivatives in SAR Studies
The design of derivatives based on the this compound scaffold is a strategic process aimed at systematically probing the chemical space around the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. Key principles involve modifying the three main components of the molecule: the pyridine (B92270) ring, the amine linker, and the N-cyclopropyl group.
Modification of the Pyridine Ring: The pyridine ring serves as a crucial interaction moiety, often acting as a hydrogen bond acceptor via its nitrogen atom. Substitutions at positions 2, 4, 5, and 6 are explored to modulate its electronic properties and steric profile. nih.govnih.gov
Electron-Withdrawing Groups (EWGs): Introducing groups like halogens (F, Cl) or cyano (-CN) can decrease the basicity of the pyridine nitrogen and create specific dipole interactions.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or small alkyls can increase the electron density of the ring, enhancing its hydrogen bonding capability. nih.govrsc.org
Steric Bulk: Adding larger groups can probe the size of the binding pocket and establish favorable van der Waals contacts or, conversely, introduce steric hindrance that reduces off-target activity.
Alterations to the Amine Linker: The secondary amine is a key hydrogen bond donor and a point of structural flexibility. Its modification is a common strategy. While the core "this compound" defines this linker, SAR studies often explore replacing the hydrogen on the amine with small alkyl groups to assess the necessity of the hydrogen bond donation and to explore nearby hydrophobic pockets.
Modification of the N-cyclopropyl Group: The cyclopropyl (B3062369) moiety is a valuable functional group in medicinal chemistry. nih.govscientificupdate.com It is often used as a bioisosteric replacement for larger or more metabolically labile groups like isopropyl or tert-butyl. iris-biotech.de Its rigid, three-dimensional structure provides conformational constraint, which can lead to a more favorable entropic profile upon binding to a target. acs.orgresearchgate.net SAR strategies include:
Replacement: Substituting the cyclopropyl ring with other small, constrained rings (e.g., cyclobutyl) or short, branched alkyl chains to evaluate the importance of its specific size and rigidity. nih.gov
Substitution: Adding substituents directly onto the cyclopropyl ring to explore additional binding interactions, although this is less common due to synthetic complexity.
These design principles are systematically applied to generate a library of analogs, whose biological activities are then tested to build a comprehensive structure-activity relationship.
| Analog | Modification Principle | Rationale | Hypothetical Activity Change |
|---|---|---|---|
| Parent (this compound) | Baseline structure | Establish baseline activity | Reference |
| 5-Fluoro-N-cyclopropylpyridin-3-amine | Pyridine Ring (EWG) | Modulate pKa and explore electrostatic interactions | Potentially increased or decreased |
| 5-Methoxy-N-cyclopropylpyridin-3-amine | Pyridine Ring (EDG) | Enhance H-bond acceptor strength | Potentially increased |
| N-cyclobutylpyridin-3-amine | Cyclopropyl Replacement | Probe steric tolerance at the N-substituent position | Likely decreased if cyclopropyl is optimal |
| N-isopropylpyridin-3-amine | Cyclopropyl Replacement | Assess the effect of increased conformational flexibility | Potentially decreased due to entropic penalty |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structures of this compound derivatives with their biological activities. chemrevlett.comnih.gov These models are invaluable for predicting the activity of untested analogs, thereby prioritizing synthetic efforts.
In a typical 2D-QSAR study for a series of this compound analogs, molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties:
Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic environment of the pyridine ring and amine.
Hydrophobic Descriptors: LogP or ClogP, which quantify the lipophilicity of the molecule.
Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which describe the volume and shape of substituents.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
A mathematical model, often using multiple linear regression (MLR), is then generated to form an equation linking these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ). chemrevlett.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach by considering the three-dimensional properties of the molecules. mdpi.comnih.govnih.govmdpi.comresearchgate.net For a set of this compound analogs, the process involves:
Molecular Alignment: All molecules in the dataset are superimposed based on a common substructure, such as the pyridine-amine core.
Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields (in CoMFA) are calculated at each grid point. CoMSIA extends this by calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com
Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in these 3D fields with the variations in biological activity. nih.gov
The output of a 3D-QSAR study is a contour map that visually represents regions where certain properties are favorable or unfavorable for activity. For instance, a map might show a blue region near the 5-position of the pyridine ring, indicating that positive electrostatic potential (e.g., from an electron-withdrawing group) is beneficial for activity, while a red region would indicate where it is detrimental. researchgate.net These models provide powerful visual guidance for designing more potent derivatives.
Ligand-Based and Receptor-Based SAR Approaches
The exploration of SAR for this compound derivatives can proceed via two distinct yet complementary pathways: ligand-based and receptor-based approaches. The choice depends primarily on the availability of a high-resolution 3D structure of the biological target.
Ligand-Based SAR: When the structure of the target receptor or enzyme is unknown, SAR studies must rely on the information derived from the ligands themselves. nih.gov This approach assumes that molecules with similar structures and properties are likely to exhibit similar biological activities. For this compound, this involves synthesizing and testing a series of analogs and then identifying common structural features required for activity. Computational techniques central to this approach include pharmacophore modeling and 3D-QSAR, which build models based solely on the chemical structures and activities of the known active compounds. dovepress.com
Receptor-Based SAR: If a 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-EM), a receptor-based or structure-based drug design approach can be employed. nih.gov This is a more direct method for optimizing ligands.
Molecular Docking: The parent compound, this compound, can be computationally "docked" into the active site of the receptor. This predicts the binding mode and identifies key interactions, such as hydrogen bonds between the pyridine nitrogen or amine N-H and specific amino acid residues (e.g., aspartate, serine). acs.org It can also reveal whether the cyclopropyl group fits into a well-defined hydrophobic pocket. nih.gov
Rational Design: Based on the docking pose, new derivatives can be designed to optimize these interactions. For example, if the 5-position of the pyridine ring is pointing towards an unexploited pocket, analogs with substituents at that position can be designed to fill that space and form new, favorable interactions. acs.org This approach reduces the trial-and-error aspect of lead optimization and allows for a more targeted design strategy.
Exploration of Steric and Electronic Effects of the N-cyclopropyl and Pyridine-Amine Moieties
A deep understanding of the steric and electronic properties of the N-cyclopropyl and pyridine-amine moieties is fundamental to interpreting SAR data.
N-cyclopropyl Moiety:
Steric Effects: The cyclopropyl group is a rigid, compact substituent. iris-biotech.de Its defined three-dimensional shape restricts the conformational freedom of the N-substituent, which can be entropically favorable for receptor binding compared to a flexible alkyl chain. acs.orgresearchgate.net SAR studies often compare cyclopropyl analogs with isopropyl or cyclobutyl analogs to precisely map the steric tolerance of the binding pocket. If activity drops sharply with the larger cyclobutyl group, it indicates a tightly constrained pocket.
Electronic Effects: The C-C bonds of a cyclopropane (B1198618) ring have significant p-character, making it electronically different from other alkyl groups. nih.govscientificupdate.com It can participate in electronic interactions and is more resistant to metabolic oxidation compared to, for example, an N-ethyl group, which can improve the pharmacokinetic profile of a drug candidate. iris-biotech.dehyphadiscovery.com
Pyridine-Amine Moiety:
Electronic Effects: The pyridine ring is an electron-deficient aromatic system, and its electronic character is highly sensitive to substitution. imperial.ac.uk Attaching an electron-donating group (e.g., -OCH₃) increases the electron density on the ring and enhances the hydrogen-bonding basicity of the ring nitrogen. Conversely, an electron-withdrawing group (e.g., -Cl, -NO₂) decreases the basicity. nih.govrsc.org These modifications can be used to fine-tune the strength of a crucial hydrogen bond with the target receptor. The amine group itself acts as a hydrogen bond donor and its basicity is also influenced by substituents on the pyridine ring. rsc.org
Steric Effects: The placement of substituents on the pyridine ring can directly influence how the molecule fits into the binding site. A bulky substituent at the 2- or 4-position could clash with the protein surface, whereas a substituent at the 5-position might fit into a favorable pocket, thereby increasing binding affinity.
| Moiety | Property | Influence on Molecular Interaction | SAR Investigation Method |
|---|---|---|---|
| N-cyclopropyl | Steric | Provides conformational rigidity; acts as a compact hydrophobic group. iris-biotech.de | Comparison with analogs (e.g., isopropyl, cyclobutyl). |
| Electronic | Increased metabolic stability; unique orbital interactions due to p-character. nih.govhyphadiscovery.com | Metabolic stability assays; bioisosteric replacement. | |
| Pyridine-Amine | Steric | Substituent size and position dictate fit within the binding pocket. | Systematic substitution at positions 2, 4, 5, 6. |
| Electronic | Modulates H-bond strength of pyridine N; acts as H-bond donor (amine). nih.govnih.gov | Correlation of activity with Hammett parameters of substituents. |
Pharmacophore Model Development from Structural Analogues
When a set of active this compound analogues has been identified, a ligand-based pharmacophore model can be developed to distill the essential structural features required for biological activity. dovepress.com A pharmacophore is a 3D arrangement of electronic and steric features that is necessary for optimal molecular interactions with a specific biological target. dovepress.com
The development process typically involves:
Conformational Analysis: Generating a diverse set of low-energy 3D conformations for each active analog, as the bioactive conformation is usually unknown.
Feature Identification: Identifying potential pharmacophoric features within the molecules. For this compound derivatives, these would likely include:
Hydrogen Bond Acceptor (HBA): The pyridine nitrogen.
Hydrogen Bond Donor (HBD): The secondary amine N-H.
Hydrophobic (HY): The cyclopropyl group.
Aromatic Ring (AR): The pyridine ring.
Model Generation and Scoring: Aligning the conformations of the active molecules to find a common 3D arrangement of features. The resulting hypotheses are scored based on how well they map onto the set of active compounds and exclude inactive ones. worldscientific.com
A common pharmacophore hypothesis for this series might consist of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature, all with specific spatial relationships to one another. For example, a valid model (e.g., AHHR) for aminopyridine derivatives might include an acceptor, a hydrophobic group, and two aromatic rings. worldscientific.comnih.gov
Once validated, the pharmacophore model serves multiple purposes:
Virtual Screening: It can be used as a 3D query to rapidly screen large compound databases to find new, structurally diverse molecules that match the pharmacophore and may have the same biological activity.
SAR Rationalization: It provides a 3D rationale for the observed SAR. For instance, it can explain why adding a bulky group at a certain position leads to a loss of activity by showing that the group would violate a steric constraint (excluded volume) in the model.
Scaffold Hopping: It can help in designing novel molecular scaffolds that maintain the key pharmacophoric features but have entirely different core structures, potentially leading to improved properties.
Role of N Cyclopropylpyridin 3 Amine As a Key Intermediate and Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. The pyridine (B92270) and cyclopropylamine (B47189) components of N-cyclopropylpyridin-3-amine provide reactive sites for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of more elaborate heterocyclic systems. While direct research on this compound as a precursor is still developing, the reactivity of analogous aminopyridine and cyclopropylamine derivatives provides insight into its potential applications.
The amine group on the pyridine ring can undergo a range of reactions, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. Furthermore, the pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the reagents. The cyclopropyl (B3062369) group, with its inherent ring strain, can also participate in unique chemical transformations.
For instance, related cyclopropylamine derivatives have been utilized in palladium-catalyzed C-N bond formation reactions to synthesize N-arylcyclopropylamines. This methodology could potentially be applied to this compound to generate a library of N-substituted derivatives with varied electronic and steric properties. These derivatives could then serve as intermediates for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceutical compounds.
A patent for cyclopropyl amine derivatives suggests their utility in creating compounds for treating or preventing conditions related to memory, cognition, neurological processes, cardiovascular function, and body weight, highlighting the pharmaceutical relevance of this class of compounds. google.com
The table below summarizes potential synthetic transformations involving this compound based on the known reactivity of its constituent functional groups.
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base | N-alkyl-N-cyclopropylpyridin-3-amine |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-aryl-N-cyclopropylpyridin-3-amine |
| Acylation | Acyl chloride or anhydride (B1165640), Base | N-acyl-N-cyclopropylpyridin-3-amine |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | N-aryl-N-cyclopropylpyridin-3-amine |
| Suzuki Coupling (on a halogenated pyridine precursor) | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted this compound |
Application in the Construction of Natural Product Cores
While there is currently no direct evidence of this compound being used in the total synthesis of natural products, its structural motifs are present in various biologically active molecules. The synthesis of natural product analogs often involves the use of versatile building blocks that can be readily modified. The aminopyridine core is a key feature in many alkaloids and other natural products.
The strategic incorporation of a cyclopropyl group can significantly influence the biological activity and pharmacokinetic properties of a molecule. In drug design, cyclopropyl groups are often used to increase potency, improve metabolic stability, and constrain the conformation of a molecule. Therefore, this compound represents a potentially valuable building block for the synthesis of novel analogs of natural products with improved therapeutic properties.
For example, the core structure of many indole (B1671886) alkaloids, which exhibit a wide range of biological activities, contains a nitrogen-containing heterocyclic ring. The development of synthetic routes to these complex molecules often relies on the availability of functionalized precursors. While not a direct application, the principles of enamide cyclization, a strategy used in the synthesis of various N-heterocycles found in natural alkaloids, could potentially be adapted for derivatives of this compound. beilstein-journals.org
Building Block for Advanced Organic Materials Research
The unique electronic and structural properties of this compound make it an interesting candidate as a building block for the development of advanced organic materials. The pyridine ring, being an electron-deficient aromatic system, can participate in π-stacking interactions, which are crucial for charge transport in organic electronic devices. The amine and cyclopropyl substituents can be modified to tune the electronic properties and solid-state packing of the resulting materials.
Although specific research on the application of this compound in this area is limited, a related compound, 3-cyclopropylpyridin-2-amine, has been suggested to have potential in materials science due to its unique structure which may contribute to the development of new materials with specific electronic or optical properties. smolecule.com This suggests that this compound could similarly be explored for applications in areas such as:
Organic Light-Emitting Diodes (OLEDs): The aminopyridine core could be incorporated into larger conjugated systems to create novel emitting or charge-transporting materials.
Organic Photovoltaics (OPVs): Derivatives of this compound could be designed to function as electron-donor or electron-acceptor materials in the active layer of organic solar cells.
Functional Polymers: The amine functionality allows for the incorporation of this compound into polymer backbones or as pendant groups, leading to materials with tailored properties for applications in coatings, adhesives, or biomedical devices. polysciences.com
The table below outlines potential research directions for this compound in materials science.
| Application Area | Potential Role of this compound | Desired Properties |
| Organic Electronics | Building block for charge-transporting or emissive materials | Tunable HOMO/LUMO levels, good charge mobility, high photoluminescence quantum yield |
| Functional Polymers | Monomer or functional additive | Thermal stability, specific optical or electronic properties, biocompatibility |
| Supramolecular Chemistry | Component for self-assembling systems | Defined intermolecular interactions (e.g., hydrogen bonding, π-stacking) |
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.org Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of complex molecular architectures from simple precursors. The bifunctional nature of this compound, with its nucleophilic amine group and reactive pyridine ring, makes it a promising candidate for participation in such processes.
While specific examples of this compound in MCRs or cascade reactions are not yet reported in the literature, the general reactivity of aminopyridines suggests several possibilities. For instance, the amine group can react with carbonyl compounds to form imines in situ, which can then participate in cycloaddition reactions or be attacked by other nucleophiles in the reaction mixture.
One can envision the design of novel MCRs where this compound, an aldehyde, and a third component (e.g., an isocyanide or a β-ketoester) react to form complex heterocyclic scaffolds in a single step. Furthermore, derivatives of this compound could be designed to undergo intramolecular cascade reactions, leading to the formation of polycyclic systems. The development of such efficient synthetic methodologies would be of significant interest to the medicinal and materials chemistry communities.
Q & A
Q. Basic Research Focus
- Structural Confirmation :
- Purity Analysis :
- HPLC-UV/ELSD : Use reverse-phase columns with UV detection at 254 nm .
Advanced Methodological Consideration
For complex mixtures (e.g., reaction byproducts), employ LC-MS/MS to identify trace impurities. Computational tools like DFT calculations (Gaussian 09, B3LYP/6-31G*) can predict NMR shifts and verify assignments .
How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Q. Advanced Research Focus
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Degradation Pathways : Molecular dynamics simulations (e.g., Amber or GROMACS) can model hydrolysis or oxidation under acidic/alkaline conditions .
- Solubility Optimization : Apply COSMO-RS models to predict solubility in solvents like DMSO or water, aiding formulation design .
What strategies mitigate the risk of N-nitrosamine formation in this compound derivatives?
Advanced Research Focus
N-nitrosamines can form via reaction of secondary amines with nitrosating agents (e.g., nitrites). Mitigation strategies include:
Raw Material Screening : Use supplier questionnaires to confirm absence of nitrosating agents in reagents .
Process Control : Avoid nitric acid or sodium nitrite in downstream steps. Implement in-process checks via GC-NPD (nitrogen-phosphorus detection) for nitrosamine traces .
Storage Conditions : Store compounds in inert atmospheres (argon) and low temperatures to suppress degradation .
How does the cyclopropane ring influence the physicochemical properties of this compound?
Basic Research Focus
The cyclopropane ring introduces strain, enhancing reactivity and altering solubility. Key properties:
- LogP : ~1.5–2.5 (predicted via ChemDraw), indicating moderate lipophilicity.
- pKa : The pyridine nitrogen (pKa ~2.5) and amine group (pKa ~9.5) affect protonation states in biological systems .
Advanced Methodological Consideration
Use molecular docking (AutoDock Vina) to study interactions between the cyclopropane moiety and target proteins (e.g., kinase inhibitors). Compare with non-cyclopropyl analogs to assess strain-induced binding affinity changes .
What are the best practices for handling this compound in laboratory settings?
Q. Basic Research Focus
- Safety Protocols : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .
Advanced Methodological Consideration
Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to assess degradation. Monitor via HPLC and FTIR for oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
